REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[ClH:9].ClCl>O>[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under a nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
basified by the addition of 70 mL of a 12.5 N
|
Type
|
ADDITION
|
Details
|
Additional water (100 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
to maintain efficient agitation of the mixture
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |